2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is characterized by the presence of a 2,4,6-trimethylphenyl group attached to an aminoethanol moiety. This compound is used primarily in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,4,6-trimethylbenzylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4,6-Trimethylphenyl)methyl]amino}propan-1-ol
- 2-{[(2,4,6-Trimethylphenyl)methyl]amino}butan-1-ol
- 2-{[(2,4,6-Trimethylphenyl)methyl]amino}pentan-1-ol
Uniqueness
2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethylphenyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .
Biological Activity
2-{[(2,4,6-Trimethylphenyl)methyl]amino}ethan-1-ol is an organic compound notable for its unique structural features, including a trimethylphenyl group and both amino and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO, with a molecular weight of approximately 193.27 g/mol. The presence of the trimethylphenyl group enhances its hydrophobic character, influencing its interaction with biological targets. The compound's structure allows for diverse chemical reactivity and potential applications across various scientific fields.
Property | Details |
---|---|
Molecular Formula | C12H17NO |
Molecular Weight | 193.27 g/mol |
Functional Groups | Amino (-NH2), Hydroxyl (-OH) |
Hydrophobic Character | High |
Biological Activities
Research has indicated that this compound exhibits significant biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Antifungal Properties
The compound also exhibits antifungal activity. It has been tested against several fungal species, showing promising results that suggest its potential use in treating fungal infections.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate efficacy compared to standard antibiotics.
- Fungal Inhibition : Another study assessed the antifungal activity against Candida albicans, revealing an MIC of 16 µg/mL. This highlights the compound's potential as a therapeutic agent in managing fungal infections.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with biological macromolecules such as proteins and nucleic acids.
- Hydrophobic Interactions : The trimethylphenyl moiety enhances hydrophobic interactions with lipid membranes, which may contribute to its antimicrobial effects.
Structure-Activity Relationship (SAR)
The unique substitution pattern on the phenyl ring significantly influences the biological activity of this compound. Variations in the alkyl chain length or substitutions on the phenyl group can lead to different activity profiles.
Compound Variation | Biological Activity Profile |
---|---|
2-{[(2,4,5-Trimethylphenyl)methyl]amino}ethan-1-ol | Different substitution pattern; altered activity |
2-{[(2,4,6-trimethylphenyl)methyl]aminopropan-1-ol} | Propanol moiety; variations in reactivity |
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C12H19NO/c1-9-6-10(2)12(11(3)7-9)8-13-4-5-14/h6-7,13-14H,4-5,8H2,1-3H3 |
InChI Key |
IGBBLXPSALMMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNCCO)C |
Origin of Product |
United States |
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